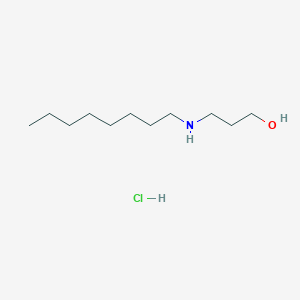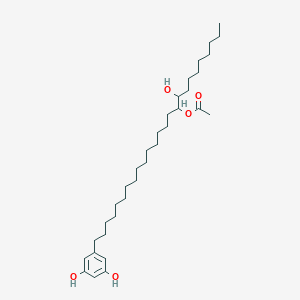
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is a complex organic compound with a molecular formula of C35H60O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl groups and the acetate group. Common reagents used in these reactions include acetic anhydride, catalysts like sulfuric acid, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dihydroxyphenyl)acetate: A related compound with similar hydroxyl groups but a different overall structure.
(3,4-Dihydroxyphenyl)acetate: Another similar compound with hydroxyl groups in different positions on the phenyl ring.
Uniqueness
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is unique due to its specific arrangement of hydroxyl groups and the presence of a long hydrocarbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89596-52-1 |
|---|---|
Molecular Formula |
C33H58O5 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[25-(3,5-dihydroxyphenyl)-9-hydroxypentacosan-10-yl] acetate |
InChI |
InChI=1S/C33H58O5/c1-3-4-5-6-17-20-23-32(37)33(38-28(2)34)24-21-18-15-13-11-9-7-8-10-12-14-16-19-22-29-25-30(35)27-31(36)26-29/h25-27,32-33,35-37H,3-24H2,1-2H3 |
InChI Key |
RNCPMGUKHRCWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


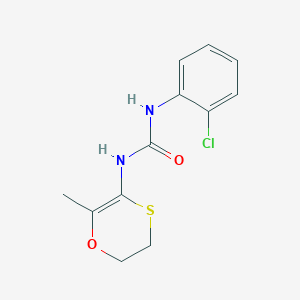

![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
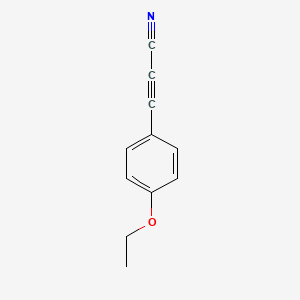
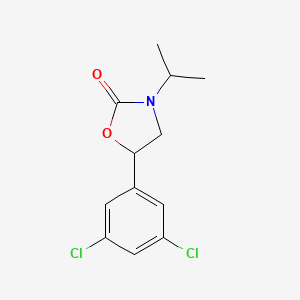
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
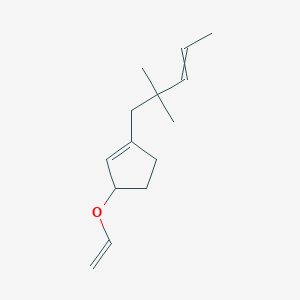
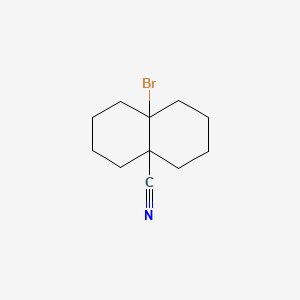
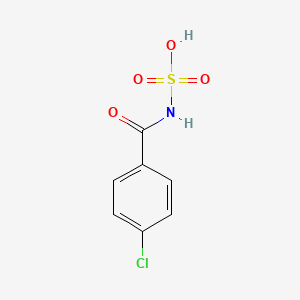
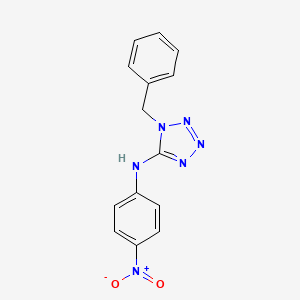
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)
